2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione

Catalog No.
S1831051
CAS No.
139948-75-7
M.F
C14H18O3
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-di...

CAS Number

139948-75-7

Product Name

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione

IUPAC Name

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C9H10O3.C5H8/c1-6(2)3-4-7-5-8(10)12-9(7)11;1-4-5(2)3/h3-4,7H,1,5H2,2H3;4H,1-2H2,3H3/b4-3+;

SMILES

CC(=C)C=C.CC(=C)C=CC1CC(=O)OC1=O

Canonical SMILES

CC(=C)C=C.CC(=C)C=CC1CC(=O)OC1=O

Drug Delivery Systems

PMA's amphiphilic nature, meaning it has both hydrophobic and hydrophilic regions, allows it to form self-assembling structures like micelles and nanoparticles. These structures can be used to encapsulate and deliver drugs, improving their solubility, stability, and targeting specific cells or tissues. Research has shown that PMA-based nanoparticles can effectively deliver various therapeutic agents, including anticancer drugs, antibiotics, and genes [].

Biocompatible Materials

PMA exhibits good biocompatibility, meaning it is generally non-toxic and well-tolerated by the body. This makes it a promising material for developing implants, scaffolds for tissue engineering, and other biomedical applications. Studies have demonstrated the potential of PMA-based materials for bone regeneration, wound healing, and controlled drug release within the body [].

PMA is created by grafting maleic anhydride molecules onto the polyisoprene backbone. This process introduces reactive anhydride groups, enhancing compatibility with polar materials and improving adhesion properties [].

Significance in Scientific Research

PMA's modified structure holds value in various research areas:

  • Compatibilizers: PMA acts as a compatibilizer, improving the mixing of immiscible polymers by creating interactions between the hydrophobic polyisoprene chains and polar phases [].
  • Drug Delivery: Research explores PMA's potential in drug delivery systems due to its biodegradability and ability to interact with biomolecules [].

Molecular Structure Analysis

PMA's structure combines features of both polyisoprene and maleic anhydride:

  • Polyisoprene Backbone: The main chain consists of repeating isoprene units, providing a flexible and hydrophobic character [].
  • Maleic Anhydride Grafts: Maleic anhydride groups (C4H2O3) are attached at specific intervals along the polyisoprene chain. These groups offer reactive double bonds and carboxylic acid functionalities, making PMA more hydrophilic and reactive [].

The number and distribution of grafted maleic anhydride groups can be controlled during synthesis, influencing PMA's properties and applications [].


Chemical Reactions Analysis

Synthesis:

There are various methods for PMA synthesis, including free radical grafting, where maleic anhydride reacts with polyisoprene in the presence of a radical initiator []. Here's a simplified representation:

(Polyisoprene) + Maleic Anhydride --> (Polyisoprene-graft-Maleic Anhydride) []

Other Relevant Reactions:

Due to the presence of maleic anhydride groups, PMA can undergo various reactions, including:

  • Hydrolysis: In water, the anhydride groups convert to carboxylic acid groups, further enhancing water solubility [].
  • Esterification: The carboxylic acids can react with alcohols to form esters, creating new materials with tailored properties [].

Physical And Chemical Properties Analysis

  • Appearance: Light yellow to white powder or solid [].
  • Solubility: Partially soluble in organic solvents like toluene and more soluble in polar solvents after hydrolysis [].
  • Thermal Stability: Degradation starts around 200°C [].

Mechanism of Action (if applicable)

The mechanism of action depends on the specific application. For example, as a compatibilizer, PMA interacts with both the hydrophobic and hydrophilic phases, promoting their mixing at the molecular level [].

Dates

Modify: 2024-04-14

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